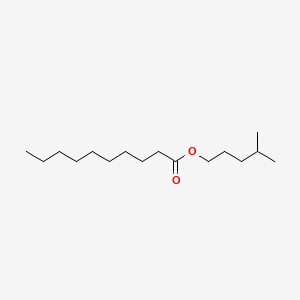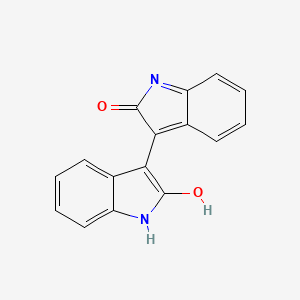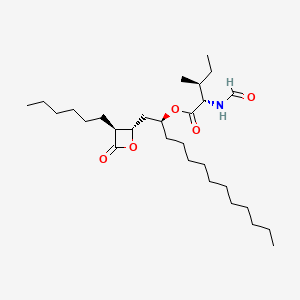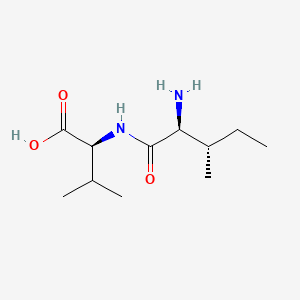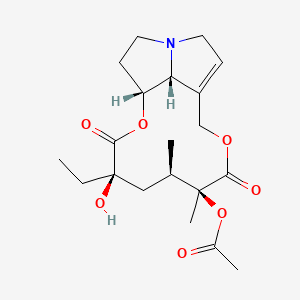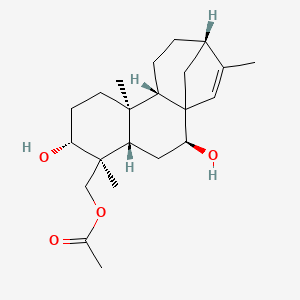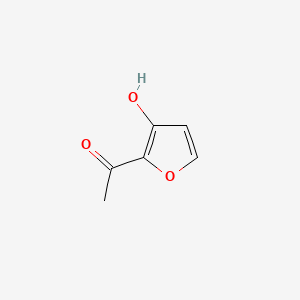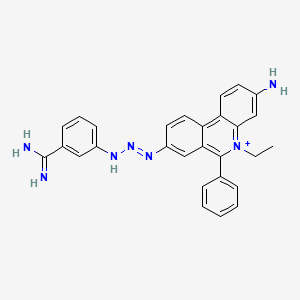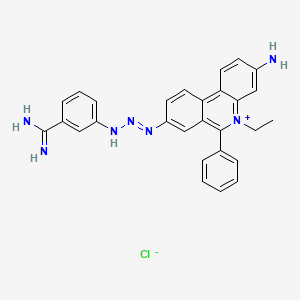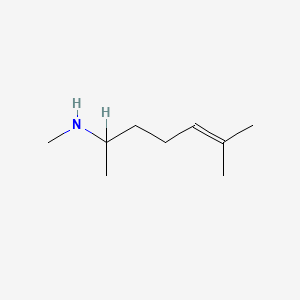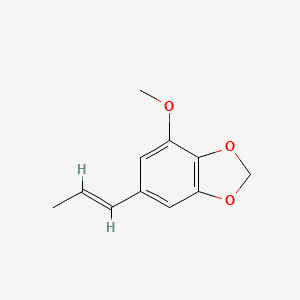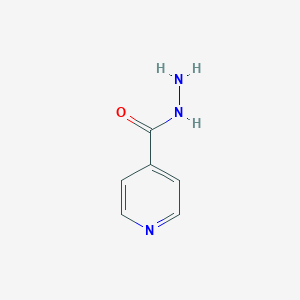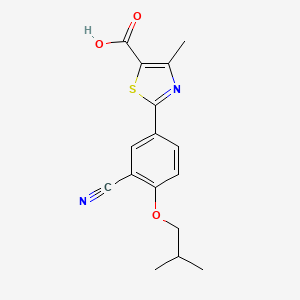
Febuxostat
Overview
Description
Febuxostat is a non-purine, selective xanthine oxidase inhibitor used primarily for the long-term treatment of gout and hyperuricemia. It is marketed under various brand names, including Uloric and Adenuric. This compound works by reducing the production of uric acid in the body, which helps prevent gout flares and manage chronic hyperuricemia .
Scientific Research Applications
Febuxostat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study xanthine oxidase inhibition and its effects on uric acid production.
Medicine: Primarily used to manage chronic gout and hyperuricemia, especially in patients intolerant to allopurinol.
Mechanism of Action
Febuxostat exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the synthesis of uric acid. By binding tightly to the active site of xanthine oxidase, this compound reduces the production of uric acid, thereby lowering serum uric acid levels. This mechanism helps prevent the formation of uric acid crystals in joints and tissues, reducing inflammation and pain associated with gout .
Future Directions
Biochemical Analysis
Biochemical Properties
Febuxostat plays a crucial role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid in the body . This compound interacts with the molybdenum pterin center, which is the active site of xanthine oxidase, blocking its activity non-competitively . This interaction is highly selective, meaning this compound does not significantly affect other enzymes involved in purine and pyrimidine metabolism .
Cellular Effects
This compound has several effects on various types of cells and cellular processes. It influences cell function by reducing intracellular uric acid concentrations, which can affect cell signaling pathways and gene expression . This compound has been shown to increase the mRNA expression of GLUT9 and reduce the expression of MRP4, which are uric acid transporters . This modulation of transporter expression can impact cellular metabolism and the overall homeostasis of uric acid within cells.
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of xanthine oxidase. This compound binds to the molybdenum pterin center of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition is non-competitive, meaning this compound does not compete with the natural substrates of the enzyme for binding . By reducing the activity of xanthine oxidase, this compound effectively lowers serum uric acid levels and prevents the formation of uric acid crystals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. Short-term studies have demonstrated its ability to rapidly decrease serum uric acid levels . Long-term studies have shown that this compound maintains its efficacy in lowering uric acid levels over extended periods . The stability of this compound in laboratory conditions is well-documented, with minimal degradation observed over time . Long-term effects on cellular function include sustained reduction in uric acid levels and prevention of gout attacks .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. In a study involving Sprague Dawley rats, this compound was found to significantly reduce body weight, blood pressure, blood glucose, and uric acid levels at various dosages . Higher doses of this compound were associated with greater reductions in these parameters, indicating a dose-dependent effect . At very high doses, this compound may cause adverse effects such as liver toxicity and gastrointestinal disturbances .
Metabolic Pathways
This compound is metabolized in the liver by both conjugation and oxidation pathways. The primary enzymes involved in its metabolism are UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes . UGT enzymes mediate the conjugation of this compound, producing acyl-glucuronide metabolites, while CYP enzymes are responsible for its oxidation . The metabolites of this compound are further processed and excreted via the kidneys and feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues with high efficiency. It has an oral availability of approximately 85% and is extensively bound to plasma proteins, primarily albumin . The apparent steady-state volume of distribution of this compound ranges from 29 to 75 liters, indicating a low to medium volume of distribution . This distribution profile ensures that this compound reaches its target sites effectively and maintains therapeutic levels in the body.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase. This compound does not require specific targeting signals or post-translational modifications to reach its site of action . Its activity is confined to the inhibition of xanthine oxidase within the cytoplasm, leading to a reduction in uric acid production and prevention of gout attacks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of febuxostat involves multiple steps, starting with the reaction of 2-hydroxy-5-cyanobenzaldehyde with sodium hydrosulfide to form 3-aldehyde-4-hydroxybenzothioamide. This intermediate is then reacted with 2-halogenoacetyl ethyl acetate to produce 2-(3-aldehyde-4-hydroxycyclohexyl phenyl)-4-methyl-5-ethoxy thiazolecarboxylate. Subsequent reactions with hydroxylamine and halogenated isobutene, followed by hydrolysis, yield this compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. One improved method involves using thioacetamide and p-cyanophenol as starting materials, reacting them in an acid aqueous solution to obtain 4-hydroxy thiobenzamide. This compound is then reacted with ethyl 2-chloroacetoacetate and methenamine in the presence of polyphosphoric acid and methanesulfonic acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Febuxostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at different positions on the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium hydrosulfide, hydroxylamine, and halogenated isobutene. Reaction conditions often involve acidic or basic environments, with specific temperatures and solvents to optimize the reactions .
Major Products Formed
The major products formed from the reactions of this compound include various intermediates and metabolites, such as 3-aldehyde-4-hydroxybenzothioamide and 2-(3-aldehyde-4-hydroxycyclohexyl phenyl)-4-methyl-5-ethoxy thiazolecarboxylate .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat gout and hyperuricemia. .
Benzbromarone: A uricosuric agent that increases the excretion of uric acid in the urine. .
Uniqueness of Febuxostat
This compound is unique in its non-purine structure and selective inhibition of xanthine oxidase. It offers an alternative for patients who cannot tolerate allopurinol and has shown better efficacy in lowering serum uric acid levels compared to allopurinol . Additionally, this compound’s minimal hepatotoxicity and potential nephroprotective effects make it a valuable option for patients with liver and kidney concerns .
properties
IUPAC Name |
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSJTQLCZDPROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048650 | |
| Record name | Febuxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Febuxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Gout is a form of acute arthritis that is characterized by the accumulation of crystals of monosodium urate and urate crystals in or around a joint, leading to inflammation and persistent urate crystal deposition in bones, joints, tissues, and other organs that may exacerbate over time. Hyperuricemia is closely related to gout, whereby it may exist for many years before the first clinical attack of gout; thus, aberrated serum uric acid levels and hyperuricemia are believed to be the biochemical aberration involved in the pathogenesis of gout. Xanthine oxidoreductase (XOR) can act as a xanthine oxidase or xanthine dehydrogenase. In humans, it is a critical enzyme for uric acid production as it catalyzes the oxidation reaction steps from hypoxanthine to xanthine and from xanthine to uric acid in the pathway of purine metabolism. Febuxostat potently inhibits XOR, blocking both its oxidase and dehydrogenase activities. With high affinity, febuxostat binds to XOR in a molecular channel leading to the molybdenum-pterin active site, where [allopurinol] demonstrates relatively weak competitive inhibition. XOR is mainly found in the dehydrogenase form under normal physiological conditions; however, in inflammatory conditions, XOR can be converted into the xanthine oxidase form, which catalyzes reactions that produce reactive oxygen species (ROS), such as peroxynitrite. ROS contribute to vascular inflammation and alterations in vascular function. As febuxostat can inhibit both forms of XOR, it can inhibit ROS formation, oxidative stress, and inflammation. In a rat model, febuxostat suppressed renal ischemia-reperfusion injury by attenuating oxidative stress. | |
| Record name | Febuxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
144060-53-7 | |
| Record name | Febuxostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Febuxostat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Febuxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Febuxostat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Febuxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEBUXOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V0R1N2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
238-239° | |
| Record name | Febuxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of febuxostat?
A1: this compound is a non-purine selective inhibitor of xanthine oxidase (XO). [, , , , , , ] It acts by blocking the action of XO, an enzyme involved in the metabolic breakdown of purines (hypoxanthine and xanthine) to uric acid. [, , ] By inhibiting XO, this compound reduces the production of uric acid in the body. [, ]
Q2: What are the downstream effects of inhibiting xanthine oxidase by this compound?
A2: Inhibition of XO by this compound leads to a decrease in serum uric acid levels. [, , , , , , ] This reduction in uric acid can help prevent the formation of urate crystals in joints and tissues, which are the primary cause of painful gout flares. [, , , ]
Q3: Are there other proposed mechanisms by which this compound may exert beneficial effects?
A3: Research suggests this compound may also exert renoprotective effects by alleviating oxidative stress and inflammation in the kidneys, potentially through its inhibition of XO and xanthine dehydrogenase (XDH) activities. [, ] Further studies are needed to fully elucidate these potential mechanisms.
Q4: Is there any spectroscopic data available on this compound?
A4: While the provided articles don't go into extensive detail about spectroscopic data, this compound's structure has been elucidated using various spectroscopic techniques such as NMR and mass spectrometry. This data is typically found in publications related to its synthesis and characterization.
Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A7: this compound is primarily metabolized in the liver. [, ] While mild to moderate renal impairment does not significantly affect its metabolism, severe renal impairment may influence its pharmacokinetic parameters. [, ] Further research is needed to fully understand the impact of severe renal dysfunction on this compound's efficacy and safety. The provided articles don't offer comprehensive information about its absorption and distribution.
Q6: How does the pharmacokinetic profile of this compound relate to its once-daily dosing regimen?
A6: While not explicitly stated in the articles, this compound's once-daily dosing suggests it possesses a relatively long half-life, allowing for sustained therapeutic concentrations within the body.
Q7: Has this compound demonstrated efficacy in lowering serum uric acid in clinical trials?
A10: Yes, clinical trials have consistently shown that this compound effectively lowers serum uric acid levels in individuals with gout. [, , , , , , ] Several studies indicate that this compound, at doses of 80 mg and 120 mg, may be more effective than allopurinol (at commonly used fixed doses) in reducing serum uric acid levels. [, , ]
Q8: Are there any studies investigating the long-term effects of this compound on cardiovascular outcomes in patients with gout?
A11: Yes, the Cardiovascular Safety of this compound and Allopurinol in Patients With Gout and Cardiovascular Morbidities (CARES) trial investigated this aspect. [, ] While the CARES trial didn't find a significant difference in the primary composite endpoint of cardiovascular events between allopurinol and this compound, it did observe a significantly increased risk of cardiovascular and all-cause mortality with this compound. []
Q9: Have real-world studies examined the effectiveness of switching from allopurinol to this compound?
A12: Yes, a retrospective study using a health plan database evaluated the real-world effectiveness of switching from allopurinol to this compound. [] The study found that patients who switched to this compound were more likely to achieve target serum uric acid levels compared to those who continued on stable doses of allopurinol. []
Q10: What are the main alternatives to this compound for managing hyperuricemia in gout?
A13: Allopurinol is generally considered the first-line treatment for hyperuricemia in gout. [, , , , , ] Other treatment options include uricosuric agents (e.g., probenecid) and, in some cases, a combination of XO inhibitors and uricosuric agents. []
Q11: How does this compound compare to allopurinol in terms of efficacy and safety?
A14: While this compound has been shown to be more effective than allopurinol at lowering serum uric acid in some studies, [, , ] the CARES trial raised concerns about its cardiovascular safety profile, particularly for long-term use. [] Allopurinol remains the first-line treatment option for most patients with gout, while this compound is typically considered when allopurinol is not tolerated or contraindicated. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


